(2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a furan ring, a pyrazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Attachment of the pyrazine ring: The pyrazine ring can be introduced via nucleophilic substitution reactions.
Formation of the piperidine ring: The piperidine ring can be synthesized through reductive amination or other suitable methods.
Coupling reactions: The final step involves coupling the different rings together under specific reaction conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl group or the pyrazine ring.
Substitution: Various substitution reactions can occur, especially on the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a dihydrofuran compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(furan-2-yl)-1-[3-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one
- (2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)morpholin-1-yl]prop-2-en-1-one
Uniqueness
The unique combination of the furan, pyrazine, and piperidine rings in (2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in various applications, making it a compound of significant interest.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(6-5-13-4-2-10-21-13)19-9-1-3-14(12-19)22-15-11-17-7-8-18-15/h2,4-8,10-11,14H,1,3,9,12H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLIBOXAYGNSFK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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